molecular formula C4H11BrN4 B1314198 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide CAS No. 55959-80-3

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B1314198
CAS No.: 55959-80-3
M. Wt: 195.06 g/mol
InChI Key: FQBKCBKQDLKTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that features a hydrazine functional group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an appropriate imidazole precursor. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The hydrobromide salt is then formed by treating the imidazole derivative with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be critical to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an imidazole precursor. A common method includes cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The resulting compound is then treated with hydrobromic acid to produce the hydrobromide salt.

Chemical Formula : C4H11BrN
Molecular Weight : 195.064 g/mol
CAS Number : 55959-80-3

Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The hydrazine group can be oxidized to form azo or azoxy compounds.
  • Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.
  • Substitution : It can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

The compound is being investigated for its potential as a biochemical probe due to its reactive hydrazine group. This reactivity allows it to interact with biological targets, making it a candidate for studying enzyme activity and protein interactions. Research indicates that it may form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic properties, particularly as an anticancer or antimicrobial agent. Studies have shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation .

Industrial Applications

Beyond academic research, this compound finds applications in the development of new materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in these materials .

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the imidazole ring.

    4,5-Dihydro-1H-imidazole: The imidazole ring without the hydrazine group, used in various synthetic applications.

    2-(1-Methylhydrazinyl)pyridine: Another hydrazine derivative with a pyridine ring instead of an imidazole ring.

Biological Activity

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a hydrazine functional group attached to an imidazole ring, which contributes to its reactivity and potential therapeutic applications.

  • IUPAC Name : 1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine; hydrobromide
  • Molecular Formula : C₄H₁₁BrN₄
  • Molar Mass : 195.06 g/mol
  • Melting Point : 201-204°C

The biological activity of this compound is primarily attributed to the presence of the hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to alterations in enzyme activity or receptor function, making it a candidate for therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of hydrazinoimidazolines, including this compound. These compounds have demonstrated significant scavenging activity against free radicals, such as the DPPH radical, and have shown protective effects on oxidatively stressed erythrocytes. The primary hydrazino group is crucial for these antioxidant effects, indicating potential utility in preventing diseases related to oxidative stress .

Compound DPPH Scavenging Activity NO Neutralizing Potency
Hydrazinoimidazoline 3ExcellentSuperior to ascorbic acid
Hydrazinoimidazoline 2GoodComparable to Trolox
Hydrazinoimidazoline 4StrongEffective in GOR scavenging

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Study on Antioxidant Effects

A study conducted by researchers evaluated various hydrazinoimidazolines, including this compound, for their antioxidant properties. The results indicated that these compounds exhibited superior scavenging abilities compared to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Research on Anticancer Mechanisms

In another investigation focusing on the anticancer potential of this compound, researchers reported that it effectively inhibited the proliferation of various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. It is noted that this compound can be irritating to the eyes and respiratory system. Proper handling protocols must be followed to mitigate these risks .

Properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBKCBKQDLKTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NCCN1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519981
Record name 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55959-80-3
Record name 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.